molecular formula C18H18ClN5O2S B2674359 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 840511-24-2

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2674359
CAS RN: 840511-24-2
M. Wt: 403.89
InChI Key: CPZVZKIWCIIZTQ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various ester ethoxycarbonylhydrazones, showing good to moderate antimicrobial activities against several microorganisms.

Synthesis, Characterization, and Anti-Cancer Evaluation

Zyabrev et al. (2022) Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, evaluating their anticancer activities against various cancer cell lines, showing promising results in certain lines like SNB75 and SF-539.

Cholinesterase Inhibition and Molecular Docking Studies

Riaz et al. (2020) Riaz et al. (2020) conducted a study on N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, finding moderate to good activities.

Synthesis and Characterization of Sulfanilamide Derivatives

Lahtinen et al. (2014) Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, evaluating their antibacterial and antifungal activities. They observed no significant antibacterial activity with the introduction of the benzene ring.

Vibrational Spectroscopic Signatures and Quantum Computational Approach

Mary et al. (2022) Mary et al. (2022) characterized an antiviral active molecule using Raman and Fourier transform infrared spectroscopy, supported by density functional theory models and natural bond orbital analysis.

Synthesis, Characterization, and CNS Depressant Activity

Bhattacharjee et al. (2011) Bhattacharjee et al. (2011) synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its Schiff bases, screening them for CNS depressant activity, showing potential results.

Synthesis and Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) Bekircan et al. (2015) synthesized various derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showing notable anti-lipase and anti-α-glucosidase activities.

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-2-26-15-10-6-5-9-14(15)21-16(25)11-27-18-23-22-17(24(18)20)12-7-3-4-8-13(12)19/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVZKIWCIIZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

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